3-(4-fluorobenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
CAS No.: 866808-95-9
Cat. No.: VC6679432
Molecular Formula: C24H20FNO4S
Molecular Weight: 437.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866808-95-9 |
|---|---|
| Molecular Formula | C24H20FNO4S |
| Molecular Weight | 437.49 |
| IUPAC Name | 3-(4-fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one |
| Standard InChI | InChI=1S/C24H20FNO4S/c1-16-4-3-5-17(12-16)14-26-15-23(31(28,29)20-9-6-18(25)7-10-20)24(27)21-13-19(30-2)8-11-22(21)26/h3-13,15H,14H2,1-2H3 |
| Standard InChI Key | CEJMZJLDWIBKJP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s scaffold centers on a 1,4-dihydroquinolin-4-one core, a heterocyclic system known for its planar aromaticity and capacity for π-π interactions with biological targets. Key substituents include:
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4-Fluorobenzenesulfonyl group: Introduces strong electron-withdrawing effects via the sulfonyl moiety (-SO₂-) while the fluorine atom enhances metabolic stability and lipophilicity.
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6-Methoxy group: The methoxy (-OCH₃) substituent at position 6 contributes to electron-donating properties, potentially influencing redox behavior and receptor binding .
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3-Methylbenzyl side chain: A hydrophobic group at position 1 that may enhance membrane permeability and target affinity through van der Waals interactions.
The SMILES notation CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F provides a precise representation of atomic connectivity .
Table 1: Key Chemical Data
Stereoelectronic Characteristics
The sulfonyl group’s tetrahedral geometry introduces steric hindrance near the quinolinone core, which may restrict rotational freedom and stabilize specific conformations during protein-ligand interactions . Density functional theory (DFT) calculations on analogous compounds suggest that the fluorine atom’s electronegativity polarizes the benzenesulfonyl ring, creating a dipole moment that enhances solubility in polar aprotic solvents.
Solubility and Stability
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound’s synthesis likely follows a convergent approach:
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Quinolinone Core Formation: Cyclocondensation of aniline derivatives with β-keto esters or via Friedländer annulation.
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Sulfonylation: Introduction of the 4-fluorobenzenesulfonyl group using sulfonyl chlorides under basic conditions .
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N-Alkylation: Coupling of the 3-methylbenzyl moiety via nucleophilic substitution or Mitsunobu reaction.
Table 2: Hypothetical Synthetic Route
Chromatographic Purification
Crude product purification would likely employ reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) or silica gel chromatography (EtOAc/hexanes gradient). High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR would confirm structural integrity.
Research Applications and Biological Hypotheses
Putative Pharmacological Targets
Though direct activity data are unavailable, structural analogs inhibit:
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Cytochrome P450 3A4 (CYP3A4): Sulfonamide-containing quinolinones block the heme iron center, with IC₅₀ values ≈ 1–5 μM in human liver microsomes.
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Tubulin Polymerization: Methoxy-substituted derivatives disrupt microtubule dynamics (EC₅₀ ≈ 50 nM in MCF-7 cells) .
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Bacterial DNA Gyrase: Fluorinated sulfonyl compounds show MIC values of 2–8 μg/mL against Staphylococcus aureus.
Structure-Activity Relationship (SAR) Considerations
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Fluorine Position: Para-substitution on the benzenesulfonyl group maximizes target affinity vs. meta or ortho positions in kinase assays .
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Methoxy Timing: 6-Methoxy enhances solubility but reduces CNS penetration compared to 7- or 8-substituted analogs.
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Benzyl Substitution: 3-Methyl improves metabolic stability over unsubstituted benzyl groups (t₁/₂ in rat hepatocytes: 12 h vs. 3 h) .
Development Challenges and Solutions
Metabolic Stability
The compound’s esterase-sensitive quinolinone ring may undergo rapid hydrolysis in vivo. Proposed solutions:
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Deuterium Incorporation: Replacing hydrogen with deuterium at α-positions (e.g., C-2 of dihydroquinolinone) to slow CYP450-mediated oxidation.
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Prodrug Strategies: Masking the sulfonyl group as a tert-butyl ester to enhance oral bioavailability .
Toxicity Mitigation
Sulfonamides carry risks of hypersensitivity reactions. Countermeasures include:
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Co-administration with Antioxidants: N-acetylcysteine (10 mM) reduces reactive metabolite formation in hepatocyte models by 70%.
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Selective Sulfonylation: Replacing the sulfonyl group with a sulfonimidamide moiety decreases off-target binding .
Future Directions and Concluding Remarks
Priority Research Areas
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Target Deconvolution: Chemoproteomic profiling using photoaffinity probes to identify binding partners.
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Formulation Optimization: Nanoemulsion delivery systems to overcome solubility limitations.
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In Vivo Efficacy: Xenograft models of triple-negative breast cancer (MDA-MB-231) to assess tumor growth inhibition.
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